Product packaging for Cellobionic acid(Cat. No.:CAS No. 534-41-8)

Cellobionic acid

Cat. No.: B108432
CAS No.: 534-41-8
M. Wt: 358.3 g/mol
InChI Key: JYTUSYBCFIZPBE-ZNLUKOTNSA-N
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Description

Contextualizing Cellobionic Acid within Oxidized Carbohydrate Chemistry

This compound, with the chemical formula C12H22O12, is classified as an aldobionic acid, a subgroup of sugar acids. mdpi.comcymitquimica.com These compounds are formed when the aldehyde group of a sugar is oxidized to a carboxylic acid. researchgate.net In the case of this compound, the reducing end of cellobiose (B7769950), a disaccharide unit of cellulose (B213188), undergoes oxidation to form a carboxylic acid group, resulting in 4-O-β-D-glucopyranosyl-D-gluconic acid. mdpi.comcymitquimica.com

The structure of this compound consists of two glucose units joined by a β-1,4-glycosidic bond, with one of the glucose units having its anomeric carbon oxidized to a carboxyl group. cymitquimica.com This structural feature makes it a valuable subject for studying cellulose degradation and the enzymatic pathways involved. cymitquimica.comsmolecule.com Its stereoisomer, lactobionic acid, derived from lactose (B1674315), is a well-known aldobionic acid with established applications, paving the way for the exploration of this compound's potential. mdpi.comresearchgate.net

Significance of this compound in Biomass Valorization Research

The push towards a circular economy and sustainable resources has highlighted the importance of biomass valorization, the process of converting waste biomass into higher-value products. researchgate.net Cellulosic biomass, the most abundant renewable biopolymer on Earth, is a primary focus of this research. nih.gov this compound is a key intermediate in the oxidative degradation of cellulose by various microorganisms. nih.govrcsb.org

The conversion of cellulose from waste materials, such as waste paper, into this compound is a promising strategy for valorization. researchgate.net This process not only provides a plant-based, vegan alternative to animal-derived compounds like lactobionic acid but also offers a potential platform for producing other valuable bio-based chemicals and biofuels, such as isobutanol. mdpi.comresearchgate.netresearchgate.netacs.org The efficient production of this compound from inexpensive cellulosic feedstocks is a significant area of ongoing research, aiming to reduce processing costs and expand its industrial applications. researchgate.netplos.org

Historical Perspective on this compound Discovery and Early Investigations

The study of this compound is intrinsically linked to the research on cellulose degradation. Early investigations into the enzymatic breakdown of cellulose by cellulolytic fungi and bacteria led to the identification of cellobiose as a primary product. Further research into the oxidative pathways of these microorganisms revealed the formation of this compound. ebi.ac.uk

A significant milestone in understanding the metabolic role of this compound was the discovery of this compound phosphorylase (CBAP) in 2013. u-tokyo.ac.jpnih.govsigmaaldrich.com This enzyme, found in cellulolytic microbes like Xanthomonas campestris and Neurospora crassa, catalyzes the phosphorolysis of this compound into α-d-glucose 1-phosphate and D-gluconic acid. nih.govnih.gov This discovery provided a crucial link between the oxidative degradation of cellulose and the central metabolic pathways of glycolysis and the pentose (B10789219) phosphate (B84403) pathway, solidifying the importance of this compound in microbial cellulose utilization. u-tokyo.ac.jpnih.govsigmaaldrich.com Early chemical synthesis methods, such as the mild ozonation of cellobiose in acetic acid, also contributed to the availability of this compound for research purposes. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O12 B108432 Cellobionic acid CAS No. 534-41-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O12/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h3-10,12-20H,1-2H2,(H,21,22)/t3-,4-,5-,6+,7-,8-,9-,10-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTUSYBCFIZPBE-ZNLUKOTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201562
Record name Cellobionic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

534-41-8
Record name Cellobionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=534-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cellobionic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cellobionic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Methodologies for Cellobionic Acid Synthesis

Chemical Synthesis Pathways of Cellobionic Acid

The transformation of cellobiose (B7769950) into this compound can be achieved through several chemical routes, primarily involving the oxidation of the aldehyde group at the C1 position of the glucose unit. These methods range from oxidative degradation using various agents to sophisticated electrochemical processes.

Oxidative Degradation of Cellobiose

Oxidative degradation is a primary method for this compound synthesis, utilizing strong oxidizing agents to selectively convert the aldehyde group of cellobiose. researchgate.net

Ozone is a powerful oxidant for converting cellobiose to this compound. researchgate.net Mild ozonation of cellobiose, particularly in a solvent like acetic acid, preferentially oxidizes the reducing end of the disaccharide to yield this compound. researchgate.net This method can be highly selective. researchgate.net

Studies have shown that ozonation at atmospheric pressure favors the formation of this compound as the main product. However, the reaction conditions, such as pH and the carrier gas used, can influence the reaction's selectivity and yield. For instance, conducting the ozonation in basic pH conditions has been found to improve the selectivity towards this compound formation. researchgate.nettandfonline.com This is attributed to the partial ionization of the hydroxyl group at the C1 position, which enhances its reactivity with ozone. researchgate.nettandfonline.com Pressurized ozonation, while increasing the degradation rate of cellobiose, tends to be less specific, leading to the formation of other byproducts.

Table 1: Influence of Ozonation Conditions on this compound Synthesis

ParameterConditionOutcomeReference
PressureAtmosphericHigh selectivity for this compound
PressurePressurizedDecreased reaction specificity
pHBasicHigher yield of this compound researchgate.nettandfonline.com
SolventAcetic AcidFavors oxidation of the reducing end researchgate.net

Hydrolytic oxidation using heterogeneous catalysts presents another significant pathway for this compound synthesis. This approach often involves the use of noble metal catalysts supported on various materials. mdpi.comresearchgate.net These catalysts facilitate the oxidation of cellobiose in an aqueous environment, often under pressure and elevated temperatures. mdpi.com

A variety of metal-based catalysts have been investigated for this purpose. For example, bimetallic catalysts such as Au-Cu, Au-Co, Au-Ru, and Au-Pd supported on titanium dioxide (TiO2) have been employed. rsc.org The choice of metal can significantly influence the reaction pathway and product distribution. For instance, with Cu-Au/TiO2 catalysts, cellobiose is first converted to this compound, which then undergoes cleavage of the β-1,4 glycosidic bond to form gluconic acid. rsc.org In contrast, with Ru-Au/TiO2, glucose is an intermediate, which is then oxidized to gluconic acid. rsc.org

Catalysts based on hypercrosslinked polystyrene (HPS) supporting noble metals like platinum (Pt), gold (Au), ruthenium (Ru), and palladium (Pd) have also been studied. mdpi.comresearchgate.net In one study, a 3% Au/HPS catalyst showed a cellobiose conversion of 86.2%, with the reaction mixture containing 43.2% this compound. mdpi.com

Table 2: Performance of Catalytic Systems in Cellobiose Oxidation

CatalystSupportCellobiose Conversion (%)Key ProductsReference
Cu-AuTiO2100Gluconic acid (via this compound) rsc.org
Ru-AuTiO298.3Gluconic acid (via glucose) rsc.org
3% Au/HPSHPS86.2This compound (43.2% of product mixture) mdpi.com
3% Pt/HPSHPS100Gluconic and Glucaric acids mdpi.com

Electrochemical methods offer a controlled and often more environmentally friendly approach to this compound synthesis. These techniques can be categorized into direct and mediated oxidation processes.

Mediated electrochemical oxidation involves the use of a redox mediator that is regenerated at the electrode surface. This mediator then chemically oxidizes the cellobiose. A notable example is the use of a graphite (B72142) anode with calcium bromide (CaBr2) as an electrocatalytic mediator. researchgate.netufz.de This system has demonstrated high selectivity for this compound, achieving up to 92% conversion of cellobiose. researchgate.netufz.de The process is typically carried out in an undivided electrochemical cell at low temperatures (around 0 °C) to maintain selectivity. researchgate.netresearchgate.net

Another approach involves the use of enzymes and mediators. For instance, cellobiose dehydrogenase can be used in conjunction with a mediator like cytochrome c to facilitate electron transfer to an electrode. nih.gov Similarly, the TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) radical has been used as a homogeneous mediator in the electrochemical oxidation of cellobiose in alkaline media. vito.be

Table 3: Mediated Electrochemical Oxidation of Cellobiose

AnodeMediatorCellobiose Conversion (%)Selectivity for this compoundReference
GraphiteCaBr292High researchgate.netufz.de
Not specifiedTEMPONot specifiedNot specified vito.be
Modified ElectrodeCytochrome c (with Cellobiose Dehydrogenase)Not specifiedCatalytic current observed nih.gov
Electrochemical Oxidation of Cellobiose

Other Chemical Approaches for this compound Production

Besides the primary methods mentioned above, other chemical strategies have been explored for this compound production. The traditional chemical synthesis often relied on strong oxidants like bromine. researchgate.net While effective, these methods often lack the selectivity and sustainability of more modern approaches. researchgate.net

Biotechnological and Enzymatic Synthesis of this compound

Biotechnological and enzymatic approaches for this compound synthesis offer several advantages over chemical methods, including milder reaction conditions, reduced byproduct formation, and the use of renewable feedstocks. These strategies primarily involve the use of whole-cell biocatalysts or isolated enzymes that can efficiently oxidize cellobiose.

Whole-Cell Biocatalysis for this compound Production

Whole-cell biocatalysis utilizes intact microbial cells as self-contained catalytic systems. This approach is often more cost-effective than using purified enzymes as it eliminates the need for complex and expensive enzyme purification steps. The microorganisms employed are either naturally capable of cellobiose oxidation or have been genetically engineered to enhance this capability.

Genetic engineering plays a pivotal role in developing highly efficient microbial strains for this compound production. By manipulating the genetic makeup of these organisms, scientists can enhance the expression of key enzymes, delete competing metabolic pathways, and improve substrate tolerance, leading to significantly higher product titers and yields.

Pseudomonas taetrolens has been identified as an effective producer of aldobionic acids, including this compound. nih.govresearchgate.net Genetic modification of this bacterium has been a key strategy to enhance its natural capabilities. Researchers have focused on the homologous overexpression of the quinoprotein glucose dehydrogenase (GDH) gene, which has been identified as the primary enzyme responsible for oxidizing cellobiose to this compound. nih.govresearchgate.netacs.org

In one study, the overexpression of the GDH gene in P. taetrolens resulted in a 50.8% increase in cellobiose-oxidizing activity compared to the wild-type strain. nih.gov This genetically modified strain, when used as a whole-cell biocatalyst (WCB), demonstrated remarkable productivity. Under optimized conditions, including a temperature of 35°C and a specific cell density, the engineered strain achieved a this compound productivity of 18.2 g/L/h. nih.gov Furthermore, this WCB was robust, maintaining maximum catalytic activity for at least six cycles, and was capable of converting 200 g/L of cellobiose completely into this compound in just 11 hours. nih.govmdpi.com Another study reported a production titer of 200 g/L with a yield of 95.6% and a productivity of 9.52 g/L/h through fermentation of the recombinant P. taetrolens. researchgate.net

These findings underscore the potential of using genetically engineered P. taetrolens as an economically viable option for the large-scale industrial production of this compound. nih.gov The same recombinant strain has also been successfully used to produce this compound from cellobiose derived from waste office paper, demonstrating its utility in valorizing waste streams. researchgate.net

StrainGenetic ModificationSubstrateTiter (g/L)ProductivityYieldReference
P. taetrolens [pDSK-GDH]Homologous overexpression of quinoprotein glucose dehydrogenaseCellobiose20018.2 g/L/h>99% nih.gov
Recombinant P. taetrolensHomologous expression of GDHCellobiose21.49.52 g/L/h95.6% researchgate.net
Recombinant P. taetrolensHomologous expression of quinoprotein glucose dehydrogenaseCellobiose from Waste Office Paper24.10.86 g/L/h100% researchgate.net

Gluconobacter oxydans is a well-established industrial microorganism known for its exceptional ability to perform regio-specific oxidations of sugars and alcohols, mediated by a series of membrane-bound dehydrogenases (mDHs). mdpi.com While wild-type G. oxydans exhibits low activity for cellobiose oxidation, its robust nature and tolerance to high substrate concentrations make it an attractive candidate for engineering. researchgate.netmdpi.com

To enhance this compound production, researchers have engineered G. oxydans by overexpressing the membrane-bound glucose dehydrogenase (mGDH) from Pseudomonas taetrolens, which is known for its high activity on cellobiose. mdpi.com This heterologous expression was performed in a G. oxydans BP9 strain, which is a multi-mDH deletion strain designed to reduce side reactions and ensure high-level expression of the desired dehydrogenase. mdpi.com

The resulting engineered G. oxydans strain proved to be a highly efficient whole-cell biocatalyst. mdpi.com In a simple aerobic batch process using resting cells in a stirred tank bioreactor, this strain was able to produce an exceptionally high concentration of 502 g/L of this compound from cellobiose with a yield exceeding 99%. mdpi.comdntb.gov.ua The volumetric production rates were found to increase linearly with the concentration of the biocatalyst. mdpi.com This high final product concentration is advantageous as it can significantly lower the costs associated with downstream processing. mdpi.comdntb.gov.ua

StrainGenetic ModificationBioreactor ConditionsTiter (g/L)YieldReference
G. oxydans BP9Overexpression of P. taetrolens mGDHStirred Tank Bioreactor, Resting Cells502>99% mdpi.comdntb.gov.ua
G. oxydans BP9Overexpression of P. taetrolens mGDHStirred Tank Bioreactor, 98 g/L cellobiose>98>99% mdpi.com

The filamentous fungus Neurospora crassa is a model organism for studying the degradation of lignocellulosic biomass. nih.gov It naturally produces enzymes like cellobiose dehydrogenase (CDH), which can oxidize cellobiose to this compound. asm.orgnih.gov Genetic engineering of N. crassa has focused on channeling the metabolic flux towards the accumulation of cellobionate by deleting genes responsible for its further consumption.

A key strategy involves the deletion of β-glucosidase (bgl) genes, which prevents the hydrolysis of cellobiose into glucose. mdpi.com One engineered strain, F5, had six of its seven bgl genes deleted. nih.gov To further improve production, additional gene deletions have been implemented. These include knocking out transcription factors that repress cellulase (B1617823) production, such as cre-1 and ace-1, and deleting the ndvB gene, which encodes cellobionate phosphorylase, an enzyme that metabolizes this compound. asm.orgscholarsportal.info

In one study, an engineered N. crassa strain with deletions of bgl, ace-1, cre-1, and ndvB genes was developed. scholarsportal.info This strain, when further engineered to express a laccase from Botrytis aclada, was able to produce 47.4 mM of cellobionate directly from cellulose (B213188) without the addition of any external enzymes. scholarsportal.info The yield of cellobionate from the hydrolyzed cellulose was approximately 94.5%. scholarsportal.info Another study reported the production of 17 g/L of this compound from cellobiose in shake flasks within 10 days using an engineered N. crassa strain. mdpi.com The utilization of this compound in N. crassa involves a specific transporter (CBT-1) and an intracellular phosphorylase, pathways which have also been targets for metabolic engineering. researchgate.netosti.govnih.gov

StrainGenetic ModificationSubstrateProduct ConcentrationYieldReference
N. crassa HL106x bgl deletion, Δace-1, Δcre-1, ΔndvB, laccase expressionCellulose47.4 mM94.5% scholarsportal.info
Engineered N. crassaNot specified in sourceCellobiose17 g/LNot specified mdpi.com
N. crassa F5Δmus-51Δace-1Δcre-1ΔndvB6x bgl deletion, Δace-1, Δcre-1, ΔndvBCelluloseNot specifiedNot specified nih.gov

Cellulomonas palmilytica, an actinobacterium, has recently been identified as a source of a novel cellobiose dehydrogenase (CDH). nih.gov CDHs are hemoflavoenzymes, primarily found in fungi, that play a role in the production of sugar acids. nih.gov The discovery of a functional CDH in a bacterium from the Cellulomonas genus is a significant finding. nih.gov

The gene encoding the CDH from C. palmilytica EW123 (CpCDH) was cloned and expressed in E. coli. nih.gov Characterization of the recombinant enzyme confirmed its ability to oxidize cellobiose to produce this compound. nih.govresearchgate.net The enzyme exhibited high substrate specificity for disaccharides containing a glucose molecule at the non-reducing end, such as cellobiose and lactose (B1674315). nih.gov

The catalytic efficiency (kcat/Km) of the purified CpCDH for cellobiose was determined to be 2.05 x 10^5 M⁻¹s⁻¹. nih.gov A notable characteristic of this bacterial CDH is its excellent enzymatic activity at lower temperatures (below 30°C), which distinguishes it from many fungal CDHs. nih.gov While whole-cell biocatalysis using C. palmilytica for this compound production is still an emerging area, the discovery of this novel enzyme opens up possibilities for its use in various industrial applications, either as a purified enzyme or through the development of an engineered whole-cell system. nih.gov

EnzymeSource OrganismCatalytic Efficiency (kcat/Km) for CellobioseOptimal TemperatureReference
CpCDHCellulomonas palmilytica EW1232.05 x 10^5 M⁻¹s⁻¹< 30°C nih.gov
Neurospora crassa and Gene Deletion Strategies
Factors Influencing Microbial this compound Bioproduction

The efficiency of producing this compound (CBA) through microbial fermentation is governed by several critical factors. Key among these are the choice and optimization of substrates and the implementation of effective cofactor regeneration systems to drive the necessary biochemical conversions.

Substrate Utilization and Optimization

The selection of an appropriate substrate is fundamental to successful microbial CBA production. Cellobiose is the direct precursor for CBA, and its conversion is a primary pathway explored in various microbial systems. mdpi.comsmolecule.com However, the high cost of purified cellobiose has driven research toward more economical and abundant feedstocks, principally cellulose. researchgate.netplos.orgnih.gov

Engineered strains of the fungus Neurospora crassa have been developed to produce CBA directly from cellulose. plos.org This is achieved because the fungus naturally produces cellulases, which hydrolyze cellulose into cellobiose, and cellobiose dehydrogenase (CDH), the enzyme that oxidizes cellobiose to its corresponding aldonic acid, CBA. plos.orgnih.govresearchgate.net Optimization of this process involves fine-tuning environmental parameters. For instance, studies have shown that factors such as pH, temperature, and aeration are critical for maximizing yield and productivity. rsc.orgmdpi.com The production of CBA from cellulose by an engineered N. crassa strain was enhanced by optimizing the pH and buffer composition of the fermentation medium. plos.org

Researchers have successfully utilized various microorganisms for this biotransformation, achieving significant product concentrations. Genetically modified Pseudomonas taetrolens has been reported to produce up to 200 g/L of CBA from cellobiose. mdpi.com Similarly, engineered Gluconobacter oxydans, a bacterium well-known for its oxidative capabilities, has been used as a whole-cell biocatalyst to produce over 500 g/L of CBA in a fed-batch process, demonstrating tolerance to very high substrate concentrations. mdpi.com

The table below summarizes findings from various microbial production studies.

Table 1: Microbial Production of this compound from Various Substrates

Microorganism Substrate(s) Key Features Resulting CBA Concentration Reference(s)
Neurospora crassa (engineered) Cellulose Produces its own cellulases and CDH; requires cofactor regeneration system. Not specified in yield, but process demonstrated. plos.orgnih.gov
Neurospora crassa (engineered) Cellobiose, Lignocellulosic wheat straw Deletion of transcription factors and cellobionate phosphorylase gene; overexpression of laccase. 17 g/L mdpi.com
Pseudomonas taetrolens (engineered) Cellobiose Homologous overexpression of membrane-bound glucose dehydrogenase. 200 g/L mdpi.com
Cofactor Regeneration Systems

The enzymatic oxidation of cellobiose to cellobionate via cellobiose dehydrogenase (CDH) is a critical step in microbial production. plos.org This reaction involves the transfer of electrons from the substrate to the enzyme's flavin adenine (B156593) dinucleotide (FAD) domain. nih.gov For the catalytic cycle to continue, the reduced CDH must be re-oxidized, a process that is often slow if molecular oxygen is the sole electron acceptor. plos.org This limitation necessitates an efficient cofactor regeneration system to maintain enzyme activity. researchgate.net

A widely adopted and effective solution is the CDH-laccase enzymatic cascade. plos.orgresearchgate.net This system employs a redox mediator, such as 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), which efficiently re-oxidizes the reduced CDH. plos.orgnih.gov The mediator, now in its reduced form, is in turn re-oxidized by the enzyme laccase. nih.gov The laccase uses molecular oxygen as its final electron acceptor, producing only water as a benign byproduct, which makes the process environmentally friendly. plos.orgnih.gov The efficacy of this system is highly dependent on acidic conditions. plos.org

Further research has shown that components of lignocellulosic biomass itself, such as lignin (B12514952) and its degradation products, can serve as natural redox mediators, potentially eliminating the need for adding exogenous mediators like ABTS. researchgate.net Building on this, some engineered N. crassa strains have been developed to overexpress laccase, enabling the production of CBA from cellulose without the external addition of cofactor regeneration enzymes. mdpi.com

In Vitro Synthetic Enzymatic Biosystems (ivSEBS) for this compound

In vitro synthetic enzymatic biosystems (ivSEBS) represent a cutting-edge, cell-free approach to chemical synthesis that offers high efficiency, product purity, and process control. smolecule.combiosynth.com This methodology has been successfully applied to produce this compound, overcoming some of the major challenges associated with microbial fermentation, particularly the high cost of substrates. biosynth.comnih.govvulcanchem.com

Design and Integration of Enzymatic Modules

A primary obstacle in the economic production of CBA is the expense of its direct precursor, cellobiose. biosynth.comnih.gov To circumvent this, researchers have designed a novel ivSEBS for the sustainable synthesis of CBA from the inexpensive and widely available polysaccharide, starch. biosynth.comnih.gov The development of this system follows a "design-build-test-analysis" strategy, which involves meticulous pathway design, careful selection of enzymes, and the validation and integration of distinct enzymatic modules. biosynth.combiosynth.comnih.gov

A notable example is a coenzyme-free and phosphate-balanced ivSEBS engineered for one-pot CBA synthesis from starch. biosynth.comnih.gov This system is elegantly designed with two interconnected modules:

A Gluconic Acid-Supply Module: This module breaks down starch into glucose-1-phosphate and subsequently converts it to gluconic acid. biosynth.com

A CBA-Synthesis Module: This module utilizes the gluconic acid produced by the first module, along with another glucose precursor derived from starch, to synthesize this compound. A key enzyme in this pathway is this compound phosphorylase, which catalyzes the reversible reaction between CBA and its constituent parts, glucose-1-phosphate and gluconic acid. smolecule.com

This integrated, multi-enzyme cascade allows for the direct, one-pot conversion of a low-cost substrate into a high-value product. biosynth.combiosynth.com

Sustainable Synthesis from Cost-Effective Substrates (e.g., Starch)

Starch is an ideal and cost-effective raw material for biomanufacturing using ivSEBS. biosynth.comresearchgate.net The successful development of an ivSEBS for producing CBA from starch demonstrates a significant advancement in sustainable bioproduction. biosynth.comnih.gov

In a key study, an optimized enzymatic cocktail converted maltodextrin (B1146171) (a derivative of starch) into CBA. The results highlight the system's potential for industrial application. A scale-up of the process further confirmed its viability, solidifying the standing of ivSEBS as a powerful alternative for manufacturing aldobionic acids. biosynth.comnih.gov

Table 2: Performance of an ivSEBS for this compound Synthesis from Starch

Parameter Result Reference(s)
Substrate Maltodextrin (from starch) biosynth.comnih.gov
Initial Substrate Concentration 10 g/L biosynth.comnih.gov
Final CBA Concentration 6.2 g/L biosynth.comnih.gov
Starch-to-CBA Molar Conversion Rate 60% biosynth.comnih.gov
Co-product Gluconic Acid (3.6 g/L) biosynth.comnih.gov
Maltodextrin Utilization Rate 93.3% biosynth.comnih.gov

Enzymology and Metabolic Pathways of Cellobionic Acid

Enzymatic Formation of Cellobionic Acid

The primary route for the biological synthesis of this compound is through the enzymatic action of cellobiose (B7769950) dehydrogenase. This enzyme initiates a two-step process, beginning with the oxidation of cellobiose and culminating in the formation of this compound.

Role of Cellobiose Dehydrogenase (CDH)

The catalytic cycle of CDH begins with a reductive half-reaction where the enzyme catalyzes the oxidation of the anomeric C1 carbon of cellobiose. wikipedia.orgnih.govnih.gov This reaction specifically yields cellobiono-1,5-lactone (B1203073) as the initial product. wikipedia.orgnih.govnih.govnzytech.com The process involves the transfer of two electrons and two protons from the cellobiose substrate to the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, resulting in its reduction to FADH₂. plos.orgnrel.govacs.org The active site of the dehydrogenase domain (DH) is structured to favor the binding of cellobiose over monosaccharides like glucose. asm.orgnih.gov Structural studies suggest a mechanism where a conserved histidine residue acts as a general base, abstracting a proton from the substrate's hydroxyl group, which facilitates the transfer of a hydride to the FAD cofactor. nih.gov

The product of the enzymatic oxidation, cellobiono-1,5-lactone, is a transient intermediate in aqueous environments. researchgate.net This lactone is hydrolytically unstable and undergoes a spontaneous, non-enzymatic ring-opening reaction to form the more stable carboxylic acid, this compound (4-O-β-D-glucopyranosyl-D-gluconic acid). asm.orgresearchgate.netnih.gov This hydrolysis occurs readily in aqueous solutions, particularly at a pH above 6.0. Due to this spontaneous conversion, this compound is considered the major end product of the CDH-catalyzed reaction. nih.gov

The electrons captured by the FAD cofactor during cellobiose oxidation are subsequently passed along a sophisticated electron transfer chain within the enzyme and to external acceptors. CDH is a bidomain enzyme, comprising a catalytic dehydrogenase domain (DH) with the FAD cofactor, and a mobile, electron-transferring cytochrome domain (CYT) containing a heme b cofactor, connected by a flexible linker. nih.govosti.govnih.gov

Intramolecular Electron Transfer (IET): Following the reduction of FAD to FADH₂, electrons are transferred sequentially, one at a time, from the DH domain to the heme b cofactor in the CYT domain. acs.orgnih.govmdpi.com This internal transfer is critically dependent on the enzyme's conformation. It requires a "closed" state where the CYT domain docks onto the DH domain, bringing the FAD and heme cofactors into close proximity (approximately 9 Å), which is well within the distance required for efficient electron transfer. wikipedia.orgosti.gov The rate of IET is strongly influenced by pH, being optimal in acidic conditions and significantly decreasing at neutral or alkaline pH due to electrostatic repulsion between the two domains. nih.govnih.gov However, the presence of divalent cations can shield these repulsive charges and facilitate IET at higher pH values. nih.gov

Intermolecular Electron Transfer: Once the heme cofactor in the CYT domain is reduced, the enzyme can switch to an "open" conformation. acs.org In this state, the mobile CYT domain moves away from the DH domain and can donate its electron to an external electron acceptor. nih.govacs.org A primary physiological acceptor is the copper-dependent lytic polysaccharide monooxygenase (LPMO), which uses the electrons to activate oxygen for the oxidative cleavage of cellulose (B213188). nih.govosti.gov CDH can also transfer electrons to other acceptors, including metal ions like Fe³⁺ and Cu²⁺, quinones, and the artificial acceptor cytochrome c. asm.orgresearchgate.netnrel.govnih.gov Some two-electron acceptors can be reduced directly at the DH domain without the involvement of the CYT domain. nih.gov

The activity of Cellobiose Dehydrogenase is subject to regulation, most notably through substrate inhibition. At high concentrations of cellobiose (typically above 200 µM), the enzyme's catalytic rate decreases. mdpi.comresearchgate.net This inhibition is believed to result from the non-productive binding of a second substrate molecule in the active site, which slows the transfer of electrons from the reduced FAD cofactor. mdpi.comresearchgate.net This phenomenon may serve as a biological regulatory mechanism to prevent the fungus from excessively converting cellobiose, a key sugar, into this compound, which would represent a loss of a valuable carbon and energy source. nrel.gov This inhibition is specific to cellobiose and is not observed, or is much weaker, with other substrates like lactose (B1674315). asm.orgresearchgate.net

Enzyme production itself is also regulated. CDH is typically induced in the presence of cellulosic biomass, but its production can be downregulated when cellobiose levels become high, further controlling its activity. nrel.gov

Parameter Description Significance References
Substrate Inhibition Decreased enzyme activity at high cellobiose concentrations.Prevents excessive conversion of cellobiose to this compound, conserving energy for the fungus. asm.orgnrel.govmdpi.comresearchgate.net
Mechanism Non-productive binding of a second cellobiose molecule to the active site.Slows down the internal electron transfer pathway. mdpi.comresearchgate.net
Specificity Pronounced with cellobiose; not significantly observed with lactose.Suggests cellobiose is the primary natural substrate intended for all of the enzyme's functions. mdpi.comresearchgate.net
Regulatory Control CDH production is induced by cellulose but can be repressed by high levels of cellobiose.Provides an additional layer of metabolic control over cellulose degradation. nrel.gov

Phylogenetic analyses of CDH sequences have led to their classification into distinct classes, which correlate with their fungal origin and catalytic properties. asm.orgjmb.or.krresearchgate.net

Class I: These CDHs are found exclusively in fungi belonging to the phylum Basidiomycota. jmb.or.krwikipedia.org They are characterized by a high specificity for cellobiose and lactose and typically function optimally at acidic pH. asm.orgasm.org Class I CDHs possess a cellulose-binding site on the surface of their dehydrogenase domain, which is distinct from the active site. wikipedia.org

Class II: Found only in the phylum Ascomycota, Class II CDHs are structurally more complex than their Class I counterparts. asm.orgjmb.or.krwikipedia.org They are further categorized into subclasses:

Class IIA: Feature a C-terminal family 1 carbohydrate-binding module (CBM1) that anchors the enzyme to cellulose. asm.orgwikipedia.org

Class IIB: Lack the C-terminal CBM1. asm.orgwikipedia.org In general, Class II enzymes exhibit broader substrate specificity, showing less discrimination against other sugars like glucose and maltose (B56501) compared to Class I enzymes. asm.org

Class III and IV: These are more recently identified classes also found in Ascomycota. jmb.or.krwikipedia.org They have not yet been as extensively expressed and characterized as Class I and II enzymes. wikipedia.org

ClassPhylumKey CharacteristicsSubstrate SpecificityReferences
Class I BasidiomycotaAcidic pH optimum for IET; Cellulose binding site on DH domain.High preference for cellobiose and lactose. asm.orgasm.orgjmb.or.krwikipedia.org
Class II AscomycotaMore complex; Subdivided into IIA (with CBM1) and IIB (without CBM1).Broader; Less discrimination against glucose and maltose. asm.orgjmb.or.krwikipedia.org
Class III AscomycotaLess characterized.Not fully determined. jmb.or.krwikipedia.orgresearchgate.net
Class IV AscomycotaLess characterized.Not fully determined. jmb.or.krwikipedia.org
Substrate Inhibition and Regulatory Mechanisms of CDH

Involvement of Oxidative Cellulose-Degrading Enzymes (e.g., LPMOs)

The degradation of cellulose, a recalcitrant polysaccharide, is a complex process involving a variety of enzymes. A significant breakthrough in understanding this process was the discovery of lytic polysaccharide monooxygenases (LPMOs), which employ an oxidative mechanism to cleave crystalline cellulose. pnas.orgpnas.org These enzymes, classified as auxiliary activity (AA) enzymes in the Carbohydrate-Active enZYmes (CAZy) database, work in synergy with traditional hydrolytic cellulases to enhance the efficiency of cellulose breakdown. pnas.orgresearchgate.net

LPMOs catalyze the oxidative cleavage of glycosidic bonds within the cellulose chain. pnas.orgnrel.gov The reaction mechanism involves the oxidation of either the C1 or C4 carbon of a glucose unit, leading to the formation of an aldonic acid (specifically a lactone that is then hydrated) or a 4-ketoaldose, respectively, and a break in the polysaccharide chain. pnas.orgpnas.orgresearchgate.net this compound is a primary product when LPMOs, along with cellobiose dehydrogenase, act on cellulose. nih.govkek.jpsciencedaily.com This oxidative degradation pathway has shifted the paradigm of cellulose breakdown research. nih.govkek.jp The resulting oxidized sugars, including this compound, are then available for further metabolism by microorganisms. sciencedaily.comosti.gov

Metabolism and Degradation of this compound by Microorganisms

Once produced, this compound can be metabolized by certain microorganisms through specific enzymatic pathways. This allows them to utilize the glucose units within this oxidized disaccharide for energy and growth.

This compound Phosphorylase (CBAP)

A key intracellular enzyme in the metabolism of this compound is this compound phosphorylase (CBAP). nih.govu-tokyo.ac.jp This enzyme plays a crucial role in converting this compound into metabolites that can enter central metabolic pathways.

This compound phosphorylase (CBAP) was first identified and characterized in the cellulolytic bacterium Xanthomonas campestris and the fungus Neurospora crassa. nih.govresearchgate.net Subsequent research also characterized CBAP from the marine bacterium Saccharophagus degradans. nih.govu-tokyo.ac.jp In Neurospora crassa, the gene encoding CBAP (NCU09425) is part of a pathway for aldonic acid utilization. osti.govresearchgate.net Deletion of this gene in N. crassa leads to the accumulation of this compound when grown on cellulose. nih.gov These findings established CBAP as a novel enzyme in the glycoside hydrolase family 94 (GH94). nih.gov

CBAP catalyzes the reversible phosphorolysis of this compound. nih.govnih.govresearchgate.net In this reaction, the glycosidic bond in this compound is cleaved by inorganic phosphate (B84403), yielding α-D-glucose 1-phosphate (G1P) and D-gluconic acid. nih.govkek.jpu-tokyo.ac.jpasm.org This reaction provides a direct link between oxidative cellulose degradation and central metabolic pathways, as G1P can enter glycolysis and gluconic acid can be metabolized through the pentose (B10789219) phosphate pathway. nih.gov The systematic name for this enzyme is 4-O-β-D-glucopyranosyl-D-gluconic acid:phosphate α-D-glucosyltransferase. nih.govresearchgate.net

The metabolic pathway involving CBAP offers a significant energetic advantage to the microorganism. nih.govkek.jp By utilizing phosphorolysis, the glucose moiety of this compound is directly converted to glucose 1-phosphate without the consumption of ATP. nih.govkek.jp This is in contrast to hydrolytic pathways where the resulting glucose must be phosphorylated to glucose 6-phosphate at the expense of one ATP molecule before it can enter glycolysis. Therefore, the CBAP-mediated pathway is more energy-efficient for the cell. nih.govkek.jp While the phosphorolysis of cellobiose itself has a positive Gibbs free energy change (ΔG°' = +3.6 kJ/mol), suggesting it is thermodynamically limited, efficient transport of the substrate into the cell can help "push" the reaction forward. nih.gov

The three-dimensional structure of CBAP from Saccharophagus degradans has been determined by X-ray crystallography, providing detailed insights into its substrate recognition mechanism. nih.govsciencedaily.comnih.govu-tokyo.ac.jp The enzyme forms a homodimer, with the active site located near the dimer interface. nih.govkek.jp

The structure reveals two subsites, -1 and +1, that accommodate the glucose and gluconic acid moieties of this compound, respectively. nih.govkek.jp The carboxylate group of the gluconic acid at subsite +1 is specifically recognized by the positively charged side chains of two key amino acid residues, Arginine-609 and Lysine-613. nih.govkek.jpnih.gov Additionally, a glutamine residue (Gln-190) from the adjacent protein subunit contributes to the recognition of the carboxylate group. nih.govnih.gov Mutational analyses have confirmed that these residues are critical for the binding and catalytic activity towards aldonic acid substrates. nih.govnih.gov This unique substrate recognition site distinguishes CBAP from other phosphorylases in the GH94 family. nih.govnih.gov

Kinetic Parameters and Reaction Mechanism of CBAP

This compound phosphorylase (CBAP) is a key enzyme in the metabolic pathway of this compound. u-tokyo.ac.jp It catalyzes the reversible phosphorolysis of this compound into α-D-glucose 1-phosphate (α-G1P) and D-gluconic acid. nih.govniigata-u.ac.jp This enzyme is a member of the glycoside hydrolase family 94 (GH94). nih.govnih.gov The reaction proceeds via a sequential bi-bi mechanism. nih.gov

Studies on CBAP from the marine bacterium Saccharophagus degradans (SdCBAP) have provided detailed insights into its kinetic properties. The phosphorolytic reaction of SdCBAP follows a sequential bi-bi mechanism with the following kinetic parameters: a kcat of 92 ± 2 s⁻¹, a Km for this compound (KmA) of 0.12 ± 0.03 mM, an inhibition constant for this compound (KiA) of 0.44 ± 0.2 mM, and a Km for inorganic phosphate (KmB) of 0.061 ± 0.009 mM. nih.gov

The reaction mechanism of CBAP involves an inverting phosphorylase action. nih.gov X-ray crystallography studies of CBAP from Saccharophagus degradans have revealed the three-dimensional structure of the enzyme and its active site. u-tokyo.ac.jpsciencedaily.com The enzyme functions as a dimer. u-tokyo.ac.jpnih.gov The active site is situated near the dimer interface. nih.gov The gluconate part of this compound binds at subsite +1, where its carboxylate group forms salt bridges with Arg-609 and Lys-613. nih.govnih.gov Another residue from the adjacent protomer, Gln-190', also participates in recognizing the carboxylate group of gluconic acid. nih.govnih.gov Mutational analyses have confirmed that these residues are crucial for the binding and catalysis of aldonic and uronic acid acceptors. nih.gov This structural arrangement facilitates a direct nucleophilic attack, which is characteristic of an inverting phosphorylase mechanism. nih.gov

Interactive Data Table: Kinetic Parameters of SdCBAP (Phosphorolysis)

ParameterValueSubstrate
kcat92 ± 2 s⁻¹This compound
KmA0.12 ± 0.03 mMThis compound
KiA0.44 ± 0.2 mMThis compound
KmB0.061 ± 0.009 mMInorganic Phosphate

Source: nih.gov

Other Enzymatic Pathways (e.g., β-Glucosidases and limitations)

While CBAP provides an efficient pathway for this compound metabolism, other enzymes, such as β-glucosidases (EC 3.2.1.21), can also hydrolyze this compound. core.ac.ukresearchgate.net These enzymes cleave the β-1,4 glycosidic bond in cellobiose to yield two glucose molecules. researcher.life However, their activity on this compound has significant limitations.

This compound is considered a poor substrate for β-glucosidases compared to cellobiose. core.ac.uk One major reason for this is that the hydrolysis product, D-gluconic acid, acts as a non-competitive inhibitor of β-glucosidase. core.ac.ukd-nb.info This product inhibition can significantly slow down the hydrolysis of this compound, leading to its accumulation. nottingham.ac.uk Furthermore, some extracellular β-glucosidases show inefficient hydrolysis of cellobiono-1,5-lactone, the precursor of this compound, due to constraints in substrate specificity.

The accumulation of cellobiose, which can occur if β-glucosidase activity is inhibited, also poses a problem as cellobiose itself is an inhibitor of endoglucanases and exoglucanases, the primary enzymes in cellulose degradation. researcher.lifenottingham.ac.uk This feedback inhibition underscores the importance of an efficient metabolic pathway for cellobiose and its oxidized derivatives like this compound. The CBAP pathway bypasses the ATP-dependent phosphorylation step required for glucose, thus offering a more energetically favorable route. core.ac.uk

Integration into Central Metabolic Pathways (Glycolysis, Pentose Phosphate Pathway)

The products of this compound phosphorolysis by CBAP, α-D-glucose 1-phosphate and D-gluconic acid, are readily integrated into the central metabolic pathways of the cell. nih.govcore.ac.uk This integration provides a direct link between the oxidative degradation of cellulose and core energy-producing pathways. niigata-u.ac.jpnih.gov

α-D-glucose 1-phosphate is a key intermediate that can directly enter glycolysis. It is converted to glucose 6-phosphate by the enzyme phosphoglucomutase (EC 5.4.2.2). core.ac.uk Glucose 6-phosphate is a central molecule that can proceed through the glycolytic pathway to generate ATP and pyruvate.

D-gluconic acid is channeled into the pentose phosphate pathway. nih.govcore.ac.uk This occurs through a series of enzymatic reactions. First, gluconokinase (EC 2.7.1.12) phosphorylates D-gluconic acid to form 6-phosphogluconate. core.ac.ukresearchgate.net Subsequently, 6-phosphogluconate dehydrogenase (EC 1.1.1.44) converts 6-phosphogluconate into ribulose 5-phosphate, a key intermediate of the pentose phosphate pathway. core.ac.uk The pentose phosphate pathway is crucial for generating NADPH, required for reductive biosynthesis, and for producing precursors for nucleotide synthesis.

The metabolic route via CBAP is energetically efficient because it directly phosphorylates the glucose moiety of this compound using inorganic phosphate, thereby conserving an ATP molecule that would otherwise be consumed by a kinase to phosphorylate free glucose. core.ac.uk This efficient pathway for utilizing oxidized sugars is a significant advantage for cellulolytic microbes. niigata-u.ac.jpnih.gov

Chemical Reactivity and Degradation Mechanisms of Cellobionic Acid

Oxidation Reactions of Cellobionic Acid

The oxidation of this compound is a significant reaction, particularly in the context of converting biomass into valuable chemicals. One notable pathway involves the oxidation of cellobiose (B7769950) to this compound, which can then be further oxidized. For instance, in the presence of catalysts like copper-gold bimetallic nanoparticles on a titanium dioxide support (Cu-Au/TiO₂), cellobiose is first converted to this compound. rsc.org This is followed by the cleavage of the β-1,4 glycosidic bond in this compound to form gluconic acid. rsc.org

Another approach to oxidizing cellobiose to this compound is through electrochemical methods. Mediated oxidation in an undivided electrochemical cell using a graphite (B72142) anode and calcium bromide as an electrocatalytic mediator has proven to be highly selective, achieving up to 92% conversion to this compound. researchgate.net Mild ozonation of cellobiose in acetic acid also favors the oxidation of the reducing end, yielding this compound. ebi.ac.ukresearchgate.net

The temperature of the reaction can influence the products of oxidation. For example, in the hydrolytic oxidation of cellobiose using a platinum-containing catalyst, at 110°C, this compound is the main product. mdpi.com However, as the temperature increases to 130-140°C, the yield of this compound decreases while the yields of gluconic and glucaric acids increase. mdpi.com This indicates that higher temperatures favor the further oxidation of this compound.

Research has also explored the use of engineered microorganisms for the bio-oxidation of cellobiose. An engineered strain of Gluconobacter oxydans has been shown to efficiently oxidize cellobiose to produce highly concentrated this compound. mdpi.com

Hydrolysis of this compound

The hydrolysis of this compound, the breakdown of the molecule by reaction with water, is a key step in its further metabolism and utilization. This process can be catalyzed by enzymes or occur under acidic conditions.

Enzymatic hydrolysis of this compound is typically carried out by β-glucosidases, which cleave the β-1,4-glycosidic bond to yield glucose and gluconic acid. escholarship.orgresearchgate.netosti.gov However, the rate of enzymatic hydrolysis of this compound is significantly lower than that of cellobiose. ebi.ac.ukresearchgate.net For instance, under specific conditions, the complete hydrolysis of this compound required more than 6 hours, whereas cellobiose was hydrolyzed in less than 30 minutes. researchgate.net The presence of cellulose (B213188) can further slow down the hydrolysis of this compound. researchgate.net

The efficiency of different commercial enzyme preparations in hydrolyzing this compound has been studied, including Novozym 188, Celluclast, and Cellic CTec2. researchgate.net It has also been noted that the lactonized carboxyl group of this compound can inhibit enzymatic hydrolysis, an effect that can be removed by the enzyme gluconolactonase. theclinivex.comchemicalbook.com

Acid hydrolysis is another method for breaking down this compound. The rate of hydrolysis is dependent on the concentration of the acid. tandfonline.com

Degradation Pathways of Cellobiose and Cellooligosaccharides Leading to this compound

This compound is a primary product of the degradation of cellobiose and larger cellooligosaccharides under various conditions.

Under alkaline conditions, cellobiose and other cellooligosaccharides undergo degradation to form a variety of products, including this compound. In the presence of oxygen and kraft green liquor (a solution of sodium carbonate and sodium sulfide), the oxidative alkaline degradation of cellobiose yields several products. usda.gov The major degradation product is 3,4-dihydroxybutyric acid, with only minor amounts of isosaccharinic acid. usda.gov A significant portion of the carbohydrate undergoes an oxidative "stopping" reaction, forming glycosyl-aldonic acids such as D-arabionic, D-mannonic, and D-erythronic acids. usda.gov

In oxygen-free aqueous sodium hydroxide, cellobiose primarily degrades to 3-deoxy-2-C-hydroxymethyl-D-pentonic ("isosaccharinic") acids. tandfonline.comtandfonline.com

Acid hydrolysis is a common method for breaking down cellulose and cellobiose into smaller sugars. wikipedia.org The process involves the cleavage of the β(1→4) glycosidic bonds. wikipedia.org Strong mineral acids are generally more effective than weak acids. scispace.com While sulfuric acid can hydrolyze nearly 100% of cellobiose, the yield of glucose is at most 80%. scispace.com The mechanism involves the protonation of the glycosidic oxygen, followed by the cleavage of the C-O bond to form a cyclic carbocation, which then reacts with water. scispace.com

The rate of acid hydrolysis is proportional to the acid concentration. tandfonline.com Under acidic conditions, cellobiose hydrolysis is more efficient and can also promote the production of gluconic acid. researchgate.net

Hydrothermal degradation involves the use of hot, compressed water to break down biomass. At temperatures below 300°C, the decomposition of cellobiose in hot-compressed water proceeds through several primary reactions, including isomerization and hydrolysis. acs.org The reaction rate and products are influenced by temperature and initial pH. curtin.edu.auresearchgate.net Higher temperatures and the presence of CO2 can increase the rate of degradation and the yield of reducing sugars. rsc.org

During hydrothermal treatment, the yield of water-soluble products generally decreases with increasing reaction time as sugars degrade into insoluble products or gases. semanticscholar.org

Acid Hydrolysis Mechanisms

Formation Mechanisms of Secondary Degradation Products

The degradation of this compound can lead to the formation of various secondary products. Under hydrothermal conditions, the degradation of disaccharides like cellobiose can produce glycolaldehyde, erythrose, sorbitol, 1,6-anhydroglucose, glyceraldehyde, 1,3-dihydroxyacetone, pyruvaldehyde, and various organic acids like formic, lactic, oxalic, and levulinic acid. semanticscholar.org

In the alkaline degradation of cellobiose, particularly in the presence of oxygen, a range of acidic products are formed. These include 3,4-dihydroxybutyric acid, D-arabionic acid, D-mannonic acid, and D-erythronic acid. usda.gov Under anaerobic alkaline conditions, the primary degradation products are isosaccharinic acids. tandfonline.com

The table below summarizes the major degradation products of cellobiose under different conditions.

Degradation ConditionMajor Products
Alkaline (Oxidative) 3,4-dihydroxybutyric acid, D-arabionic acid, D-mannonic acid, D-erythronic acid usda.gov
Alkaline (Anaerobic) Isosaccharinic acids tandfonline.com
Acid Hydrolysis Glucose wikipedia.orgscispace.com
Hydrothermal Glycolaldehyde, erythrose, sorbitol, organic acids semanticscholar.org
Enzymatic (β-glucosidase) Glucose, Gluconic Acid escholarship.orgresearchgate.net
Catalytic Oxidation Gluconic acid, Glucaric acid rsc.orgmdpi.com

Analytical Characterization Techniques for Cellobionic Acid and Its Metabolites

Chromatographic Methods

Chromatography is a fundamental tool for separating cellobionic acid from complex mixtures, such as fermentation broths or enzymatic reaction solutions. Different chromatographic techniques offer varying levels of resolution and detection capabilities.

High-Performance Liquid Chromatography (HPLC) for Quantification and Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the quantification and preparative isolation of this compound. researchgate.net The method's effectiveness relies on the selection of an appropriate stationary phase (column) and mobile phase to achieve optimal separation.

For the analysis of this compound and related sugars, an Aminex HPX-87C column is often utilized, typically operated at an elevated temperature of 85°C. nih.gov Elution with a dilute solution of calcium nitrate (B79036) (e.g., 10 mM) at a flow rate of around 0.7 ml/min allows for the separation of mono- and disaccharides from their corresponding carboxylic acids. nih.gov Under these conditions, the disappearance of the substrate peak (like cellobiose) and the appearance of a new peak with a longer retention time is indicative of the formation of the corresponding aldonic acid, such as this compound. nih.gov Detection is commonly achieved using a refractive index (RI) detector, which is sensitive to changes in the bulk properties of the mobile phase as the analyte passes through. nih.gov

In some applications, an aminopropyl silica (B1680970) column is used for preparative HPLC to quantitatively separate this compound from its precursor, cellobiose (B7769950). researchgate.nettandfonline.com A mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer is effective for this separation. researchgate.nettandfonline.com HPLC is not only used for monitoring the progress of reactions that produce this compound but also for confirming the identity of the product by comparing its retention time with that of an authentic standard. nih.govresearchgate.net

Table 1: Example HPLC Conditions for this compound Analysis

ParameterConditionSource
Column Aminex HPX-87C (7.8 by 300 mm) nih.gov
Column Temperature 85°C nih.gov
Mobile Phase 10 mM Calcium Nitrate nih.gov
Flow Rate 0.7 ml/min nih.gov
Detector Refractive Index (RI) nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and highly specific technique for the identification of this compound and its metabolites. nih.gov This method couples the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry, providing molecular weight and structural information.

For the analysis of this compound, an Ultra-Performance Liquid Chromatograph (UPLC) can be coupled to a mass spectrometer. nih.gov The analysis is often performed in negative ion electrospray mode, which is well-suited for detecting acidic compounds like this compound. researchgate.net In this mode, this compound is detected as its deprotonated molecule, [M-H]⁻. The observed mass-to-charge ratio (m/z) for this compound is typically around 357. researchgate.net

LC-MS is particularly useful for distinguishing between this compound and its lactone form, cellobiono-1,5-lactone (B1203073), as well as other potential byproducts in a reaction mixture. The technique's high sensitivity and specificity make it an indispensable tool for confirming the identity of products in complex biological and chemical systems. nih.govdntb.gov.ua For instance, the identification of this compound as a product of enzymatic reactions on cellulose (B213188) has been definitively confirmed using LC-MS. nih.gov

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and selective method for the analysis of carbohydrates, including this compound. nih.govthermofisher.com This technique is particularly well-suited for separating and detecting underivatized carbohydrates, which can be challenging with other methods. thermofisher.com

HPAEC separates carbohydrates based on their charge at high pH. Since carbohydrates are weak acids, they become ionized in alkaline eluents, allowing them to be retained on a strong anion-exchange column. thermofisher.com At the high pH used in HPAEC analysis, the equilibrium of this compound is strongly shifted towards its anionic, acid form, making it ideal for this separation technique. researchgate.net

Pulsed Amperometric Detection (PAD) provides direct and sensitive detection of carbohydrates without the need for derivatization. thermofisher.com The detector applies a series of potential pulses to a working electrode, which causes the oxidation of the analytes at the electrode surface, generating a measurable current. thermofisher.com HPAEC-PAD has been successfully used to monitor the production of this compound from cellobiose by various microorganisms. tandfonline.com The technique offers excellent resolution and is capable of separating a wide variety of oligosaccharides. researchgate.netntnu.no

Spectroscopic Techniques

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide detailed structural information about the this compound molecule, confirming its identity and providing insights into its conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the elucidation of the chemical structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide a complete picture of the atomic connectivity and chemical environment within the this compound molecule.

The complete assignment of proton (¹H) and carbon-13 (¹³C) NMR signals is essential for the unambiguous identification of this compound. researchgate.nettandfonline.com These assignments are often aided by two-dimensional (2D) NMR techniques. researchgate.nettandfonline.com

In the ¹³C NMR spectrum of this compound, a key indicator of its formation from cellobiose is the significant downfield shift of the C1 carbon signal of the oxidized glucose unit to approximately 178 ppm. rsc.org This shift is characteristic of a carboxylic acid carbon and confirms the oxidation at the anomeric center.

The analysis of ¹H and ¹³C NMR spectra allows for the detailed characterization of the two glucose units and the glycosidic linkage. The chemical shifts can be influenced by the solvent and temperature. For instance, spectra have been recorded in deuterium (B1214612) oxide (D₂O) or in a mixture of [P₄₄₄₄][OAc]:DMSO-d₆. rsc.orgresearchgate.netchalmers.se The use of advanced NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), helps to correlate the proton and carbon signals, facilitating the complete assignment of the spectrum. chalmers.se

Table 2: Representative ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

Atom¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)Source
Gluconic Acid Unit researchgate.netchalmers.se
C1~178- rsc.org
C2~72-74~3.9-4.1 researchgate.netchalmers.se
C3~74-76~3.5-3.7 researchgate.netchalmers.se
C4~80-82~3.8-4.0 researchgate.netchalmers.se
C5~71-73~3.6-3.8 researchgate.netchalmers.se
C6~62-64~3.6-3.8 researchgate.netchalmers.se
Glucose Unit researchgate.netchalmers.se
C1'~103-105~4.3-4.5 researchgate.netchalmers.se
C2'~73-75~3.1-3.3 researchgate.netchalmers.se
C3'~76-78~3.3-3.5 researchgate.netchalmers.se
C4'~70-72~3.3-3.5 researchgate.netchalmers.se
C5'~76-78~3.3-3.5 researchgate.netchalmers.se
C6'~61-63~3.6-3.8 researchgate.netchalmers.se

Note: The chemical shifts are approximate and can vary depending on the solvent, temperature, and pH.

Two-Dimensional (2D) NMR Techniques (e.g., HSQC, INEPT)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the detailed structural analysis of complex organic molecules like this compound. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) provide valuable information on the connectivity of atoms within the molecule.

HSQC experiments are particularly useful for correlating protons directly attached to heteroatoms, most commonly ¹³C. libretexts.org This allows for the unambiguous assignment of proton and carbon signals in the NMR spectrum. In the context of this compound, an HSQC spectrum would reveal which protons are bonded to which carbon atoms, helping to confirm the glucose and gluconic acid moieties and the β-1,4-glycosidic linkage. The dispersion of signals into a second dimension greatly enhances resolution, which is critical for analyzing the complex spectra of carbohydrates. nih.gov

INEPT is another polarization transfer technique that enhances the signal of insensitive nuclei like ¹³C by transferring magnetization from the more sensitive ¹H nuclei. This results in a significant improvement in the signal-to-noise ratio, allowing for faster data acquisition. Refocused INEPT sequences can also be used to differentiate between CH, CH₂, and CH₃ groups, providing further structural detail. For this compound, INEPT experiments would aid in identifying the different types of carbon environments present in the molecule.

Recent advancements have focused on optimizing 2D NMR methods for analyzing complex biological samples, such as plant cell walls where this compound can be a product of enzymatic degradation. nih.gov The use of specific solvent systems, like a mixture of DMSO-d₆ and pyridine-d₅, has been shown to improve the quality and resolution of 2D NMR spectra for carbohydrate analysis. nih.govresearchgate.net

Table 1: Key 2D NMR Techniques for this compound Analysis

TechniqueInformation ProvidedApplication to this compound
HSQC (Heteronuclear Single Quantum Coherence) Correlation of protons to directly attached heteroatoms (e.g., ¹³C). libretexts.orgConfirms the C-H connectivity within the glucose and gluconic acid units and the glycosidic bond. youtube.comresearchgate.net
INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) Enhances the signal of insensitive nuclei like ¹³C. Can differentiate between CH, CH₂, and CH₃ groups.Improves signal-to-noise for ¹³C NMR and helps in assigning carbon types.
HMBC (Heteronuclear Multiple Bond Correlation) Correlation between protons and carbons over two to three bonds. youtube.comElucidates long-range connectivities, confirming the overall structure and linkage between the sugar units.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies corresponding to their vibrational modes. nih.gov An FT-IR spectrum provides a unique "fingerprint" of the molecule based on these absorption bands.

For this compound, FT-IR analysis is instrumental in confirming its key functional groups. The presence of a broad absorption band in the region of 3400-3132 cm⁻¹ is characteristic of the O-H stretching vibrations of the multiple hydroxyl groups. ncsu.edu The C-H stretching of the -CH₂- groups typically appears around 2930 cm⁻¹. ncsu.edu A crucial feature for identifying this compound is the appearance of new peaks corresponding to a carboxylic acid group, which are not present in its precursor, cellobiose. These include a peak for the C=O stretching vibration between 1736-1724 cm⁻¹ and a C-O stretching vibration around 1206 cm⁻¹. ncsu.edu The presence of absorbed water can also be identified by a band around 1640 cm⁻¹. ncsu.edu

Studies have successfully used FT-IR to confirm the production of this compound from the oxidation of cellobiose by enzymes like cellobiose dehydrogenase. nih.govkoreascience.kr The spectra of the purified product clearly show the characteristic bands of the carboxylic acid functional group, distinguishing it from the starting material. nih.gov

Table 2: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupReference
3400-3132O-H stretchingHydroxyl (-OH) ncsu.edu
2930C-H stretchingMethylene (-CH₂-) ncsu.edu
1736-1724C=O stretchingCarbonyl (Carboxylic Acid) ncsu.edu
1640H-O-H bendingAbsorbed Water ncsu.edu
1206C-O stretchingCarboxylic Acid ncsu.edu
1030C-OH bendingHydroxyl (-OH) ncsu.edu

UV-Vis Spectroscopy for Enzyme Activity Assays

UV-Visible (UV-Vis) spectroscopy is a versatile and widely used technique for quantifying the activity of enzymes involved in the metabolism of this compound, such as cellobiose dehydrogenase (CDH). This method relies on monitoring the change in absorbance of a substrate or a cofactor at a specific wavelength over time.

In the case of CDH, its activity is often assayed by following the reduction of an artificial electron acceptor. One common acceptor is 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. The rate of its reduction, monitored by the decrease in absorbance at a specific wavelength (e.g., 520 nm or 600 nm), is directly proportional to the enzyme's activity. asm.orgasm.orgdiva-portal.org The molar extinction coefficient of the acceptor is used to calculate the amount of product formed or substrate consumed per unit time. asm.org

Alternatively, CDH activity can be measured by monitoring the reduction of cytochrome c, another electron acceptor. The increase in absorbance due to the reduction of cytochrome c is measured to determine the enzymatic rate. asm.org Furthermore, the activity of CDH can be assessed by tracking the change in the redox state of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH/NAD+), where the formation of NADH is monitored at 340 nm.

UV-Vis spectroscopy is also used to study the spectral properties of the enzymes themselves. For instance, the UV-Vis spectra of CDHs, which are flavocytochromes, show characteristic peaks for the heme cofactor (Soret band around 420 nm) and the FAD cofactor (a broad shoulder between 450 and 500 nm). asm.org Changes in these spectra upon addition of a substrate like cellobiose can confirm the reduction of the enzyme's cofactors. asm.orgasm.org

Table 3: Common UV-Vis Assays for Enzymes Acting on this compound Precursors

EnzymeAssay PrincipleWavelength (nm)Measured Change
Cellobiose Dehydrogenase (CDH)Reduction of DCPIP520 or 600Decrease in absorbance
Cellobiose Dehydrogenase (CDH)Reduction of Cytochrome cVariesIncrease in absorbance
Cellobiose Dehydrogenase (CDH)Reduction of NAD⁺ to NADH340Increase in absorbance

X-ray Crystallography for Enzyme-Ligand Complex Structure Determination

X-ray crystallography is a powerful technique that allows for the determination of the three-dimensional atomic structure of molecules, including complex biological macromolecules like enzymes and their complexes with ligands such as this compound. This method provides unparalleled detail about the active site of an enzyme and the specific interactions that govern substrate binding and catalysis.

The process involves crystallizing the enzyme, or the enzyme co-crystallized with its ligand, and then bombarding the crystal with a beam of X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which a detailed atomic model of the molecule can be built and refined.

Several studies have successfully used X-ray crystallography to elucidate the structure of enzymes that interact with this compound. For example, the crystal structure of this compound phosphorylase (CBAP) from Saccharophagus degradans has been determined in both its ligand-free form and in complex with this compound and its product, gluconic acid, at resolutions up to 1.6 Å. nih.govnih.gov These structures revealed that the active site is located near the dimer interface of the enzyme. nih.govnih.gov

The crystallographic data showed that the carboxylate group of this compound is recognized by specific, positively charged amino acid residues, namely Arg-609 and Lys-613, within the active site. nih.govnih.gov Additionally, a glutamine residue (Gln-190) from the adjacent protein subunit is also involved in recognizing the carboxylate group. nih.gov This detailed structural information provides a molecular basis for the enzyme's substrate specificity and catalytic mechanism. Mutational analyses guided by these crystal structures have further confirmed the critical role of these residues in binding and catalysis. nih.gov

Table 4: X-ray Crystallography Data for this compound Phosphorylase (CBAP) Complexes

ComplexPDB IDResolution (Å)Key Interacting ResiduesReference
CBAP - this compound4ZUI1.60Arg-609, Lys-613, Gln-190' nih.gov
CBAP - Gluconic Acid4ZUH1.75Arg-609, Lys-613, Gln-190' nih.gov
CBAP - Ligand-free4ZUG2.10N/A nih.gov
CBAP - Glc-β-1,3-GlcUA4ZUJ1.80Arg-609, Lys-613, Gln-190' u-tokyo.ac.jp

Gln-190' indicates a residue from the neighboring protomer.

Biotechnological Applications of Cellobionic Acid Excluding Clinical Aspects

Role in Lignocellulosic Biomass Conversion and Biorefineries

Cellobionic acid is a pivotal intermediate in modern strategies for converting lignocellulosic biomass into biofuels and biochemicals. smolecule.complos.org In advanced biorefinery models, the breakdown of cellulose (B213188), a major component of plant biomass, can be directed to yield this compound. escholarship.orgplos.org This is often achieved through the action of specific enzymes like cellobiose (B7769950) dehydrogenase (CDH), which oxidizes cellobiose, the primary product of cellulose hydrolysis. plos.orgasm.org

A novel approach termed "consolidated aerobic bioprocessing" utilizes microorganisms, such as the fungus Neurospora crassa, to combine cellulase (B1617823) enzyme production and biomass hydrolysis into a single step. escholarship.orgplos.org In this system, the produced sugars are intentionally oxidized to their corresponding aldonic acids, like this compound. escholarship.orgplos.org This strategy prevents the microorganisms from consuming the sugars, thereby accumulating these acids as platform intermediates for later conversion into desired products. plos.org Research has demonstrated that by engineering microorganisms like Neurospora crassa to reduce β-glucosidase production and enhance CDH activity, cellulose can be efficiently converted to this compound at high yields without the need for adding external enzymes. plos.orgconfex.com For instance, an engineered Neurospora crassa strain converted Avicel, a microcrystalline cellulose, to this compound with a yield exceeding 90%. confex.com

This compound serves as a versatile platform chemical, meaning it can be converted into a variety of other high-value chemicals. ontosight.aiacs.org Its structure, composed of a glucose unit linked to a gluconic acid molecule, allows for targeted chemical or enzymatic transformations. ontosight.ai

One of the primary conversions is the hydrolysis of this compound to yield glucose and gluconic acid. smolecule.complos.org Both of these products have established markets and applications; glucose is a fundamental substrate for fermentation, while gluconic acid is widely used in the food and pharmaceutical industries. acs.orgcsic.es This hydrolysis can be accomplished by adding β-glucosidase in a subsequent step after the initial biomass conversion. escholarship.orgplos.org

Heterogeneous catalytic processes are also being explored to transform this compound. For example, using bifunctional catalysts, cellobiose can be first converted to this compound and then cleaved to form gluconic acid. csic.es Research has also shown that this compound can be oxidized to produce other compounds like gluconic and glucaric acids using noble metal catalysts. smolecule.com The valorization of waste paper into this compound has been successfully demonstrated, showcasing a circular economy approach where waste is upcycled into a valuable chemical intermediate. researchgate.net

Table 1: Examples of Value-Added Compounds from this compound

PrecursorConversion Product(s)MethodPotential Applications
This compoundGlucose and Gluconic AcidEnzymatic hydrolysis (β-glucosidase)Biofuel production, Food additives, Pharmaceuticals smolecule.complos.orgacs.org
This compoundGluconic AcidHeterogeneous catalysis (e.g., Cu–Au/TiO2)Food industry, Chemical synthesis acs.orgcsic.es
This compoundGlucaric AcidOxidation (noble metal catalysts)Polymer synthesis, Chelating agent smolecule.comcsic.es

This compound is a promising substrate for producing next-generation biofuels, such as isobutanol. mdpi-res.comresearchgate.net Unlike the direct fermentation of glucose, using this compound can be part of an integrated biorefinery process that mitigates issues like carbohydrate loss during pretreatment. plos.org

Engineered strains of Escherichia coli have been developed that can naturally utilize this compound for growth and biofuel production. mdpi-res.comresearchgate.net The metabolic pathway involves the import of this compound into the cell, where it is likely broken down into glucose 6-phosphate and gluconate. researchgate.netresearchgate.net These intermediates then enter central metabolism and can be channeled into an engineered pathway, such as a modified valine biosynthesis pathway, to produce isobutanol. researchgate.netresearchgate.net

In one study, an engineered E. coli strain produced 2.7 g/L of isobutanol from this compound after 24 hours, achieving 65% of the maximum theoretical yield. researchgate.net Another study reported that E. coli could naturally utilize the this compound pathway from a cellulose hydrolysate, producing a final isobutanol titer of 1.4 g/L. mdpi-res.com This demonstrates the feasibility of using this compound derived directly from lignocellulose as a carbon source, expanding the range of substrates available for cellulosic biofuel production. mdpi-res.comosti.gov

Table 2: Research Findings on Isobutanol Production from this compound

MicroorganismSubstrateIsobutanol TiterProductivity / YieldReference
Engineered Escherichia coliThis compound2.7 g/L0.11 g/L/h; 65% of theoretical max. researchgate.net
Escherichia coliCellulose Hydrolysate (containing CBA)1.4 g/LNot specified mdpi-res.com

Platform Chemical for Value-Added Compounds

Potential in Material Science for Biodegradable Materials Development

This compound and its derivatives are being investigated for their potential in creating sustainable and biodegradable materials. cymitquimica.comontosight.ai As a compound derived from renewable cellulose, it offers an attractive, plant-based alternative for polymer synthesis. ontosight.aimdpi.com Its properties, such as high water solubility and the ability to form complexes with metals, can be leveraged in material formulations. ontosight.ai

The structural similarity of this compound to lactobionic acid, which is already used in various industries, suggests that it could serve as a vegan, plant-based substitute in applications requiring moisturizing, biodegradable, and non-toxic properties. mdpi.comresearchgate.net Research into acetylated hemicelluloses suggests that sugar acids could be used as internal plasticizers to control the biodegradability of materials. confex.com While direct applications are still emerging, the potential to incorporate this compound into biopolymer matrices like those based on starch or cellulose acetate (B1210297) is an active area of research. nih.gov Such bio-based materials could find use in sustainable packaging and agricultural applications. ontosight.ainih.gov

Applications as a Substrate for Biocatalysis

This compound is a valuable substrate in biocatalysis, where enzymes are used to drive specific chemical reactions. smolecule.comresearchgate.net It serves as a key molecule for studying and utilizing enzymes involved in oxidative cellulose degradation pathways. smolecule.comnih.gov

One of the most significant enzymes that acts on this compound is this compound phosphorylase (CBAP). nih.gov This intracellular enzyme catalyzes the reversible phosphorolysis of this compound into glucose 1-phosphate and gluconic acid. nih.gov The reaction is highly specific, and structural studies of CBAP have revealed a unique recognition site for the carboxylate group of the aldonic acid, which is critical for its catalytic activity. nih.gov

Furthermore, whole-cell biocatalysts have been engineered for efficient production of this compound. Strains of Pseudomonas taetrolens and Gluconobacter oxydans have been modified to enhance their natural ability to oxidize cellobiose to this compound. mdpi.comresearchgate.net For example, overexpressing a glucose dehydrogenase in G. oxydans led to the production of highly concentrated this compound, achieving over 99% conversion from cellobiose. mdpi.com These biocatalytic systems offer a more sustainable and environmentally friendly alternative to traditional chemical synthesis methods that may rely on expensive and hazardous heavy-metal catalysts. smolecule.commdpi.com

Advanced Research Directions and Theoretical Considerations

Elucidation of Cellobionic Acid's Environmental Transformation Pathways

This compound is a key intermediate in the natural breakdown of cellulose (B213188), the most abundant biopolymer on Earth. kek.jp Its environmental transformation is a critical area of research for understanding carbon cycling in various ecosystems. The primary pathways for its transformation are enzymatic and chemical degradation.

In microbial systems, this compound is a metabolic product formed from the oxidation of cellobiose (B7769950), a process carried out by enzymes like cellobiose dehydrogenase (CDH) found in many cellulolytic fungi and bacteria. nih.govasm.org Once formed, it can be further metabolized. A key enzymatic pathway involves this compound phosphorylase (CBAP), which cleaves this compound into α-D-glucose 1-phosphate and D-gluconic acid. kek.jpnih.govnih.gov These products can then enter central metabolic pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov For example, in the fungus Neurospora crassa, the this compound/gluconic acid pathway is an energy-efficient metabolic route. nih.gov The metabolism of this compound is considered a crucial step in linking oxidative cellulose degradation with microbial fermentation processes. sciencedaily.com

Chemical transformation pathways also play a role in the environmental fate of this compound. Under certain conditions, such as those used in industrial biomass processing, this compound can undergo further reactions. For instance, hydrolytic oxidation of cellobiose can first produce this compound, which is then subjected to the cleavage of its β-1,4 glycosidic bond to form glucose and gluconic acid. mdpi.com The stability and degradation of this compound and other oxidized sugars are influenced by factors like pH. ntnu.no Research into these pathways is essential for applications in bioremediation and the development of sustainable biotechnological processes. ontosight.ai

Computational Chemistry and Molecular Modeling Studies

Computational approaches are becoming indispensable for accelerating research into this compound, from understanding enzymatic mechanisms to engineering more efficient production systems.

Kinetic modeling is a powerful tool for understanding and optimizing the enzymatic production of aldobionic acids like this compound. Models have been developed to describe the interactions between enzymes, such as cellobiose dehydrogenase (CDH) and laccase, and redox mediators involved in the oxidation process. nih.gov These models allow researchers to investigate process productivity by solving rate equations for varying concentrations of enzymes and mediators. nih.gov

The kinetic parameters (Km and kcat) of CDH from various microbial sources have been determined for different substrates, providing the essential data needed for accurate modeling. nih.govasm.orgresearchgate.net For example, CDH from Sclerotium rolfsii shows high catalytic efficiency (kcat/Km) with cellobiose, its presumed natural substrate. researchgate.net A kinetic model for the electron transfer between CDH and electrodes has also been developed, showing a satisfactory correlation with experimental data under varying pH, substrate concentration, and electrode potential conditions. diva-portal.org Such models are crucial for optimizing reaction conditions in bioreactors and designing efficient bio-electrochemical systems. nih.govdiva-portal.org

Table 1: Reported Kinetic Constants for Cellobiose Dehydrogenase (CDH) from Various Fungi

Fungal Source Substrate Electron Acceptor Km (mM) kcat (s⁻¹) kcat/Km (mM⁻¹s⁻¹) Reference
Cerrena unicolor Cellobiose Cytochrome c - - 109 nih.gov
Cerrena unicolor Cellobiose DCIP - - 66 nih.gov
Sclerotium rolfsii Cellobiose DCIP 0.1 - 0.6 24 - 27 - researchgate.net
Ascomycete Class I Cellobiose - 0.05 - 0.2 10 - 30 - asm.org
Ascomycete Class II Cellobiose - - - - asm.org
Saccharophagus degradans (CBAP) This compound Pᵢ 0.12 ± 0.03 92 ± 2 - nih.gov

Note: This table is based on available data from cited sources. Direct comparisons may be limited by differing experimental conditions. CBAP (this compound Phosphorylase) kinetics are for the phosphorolytic reaction.

Molecular simulations and structural biology provide deep insights into the reaction mechanisms of enzymes that produce and metabolize this compound. The three-dimensional crystal structure of this compound phosphorylase (CBAP) from the marine bacterium Saccharophagus degradans has been solved, both in its free form and in complex with this compound. kek.jpnih.govsciencedaily.com These structural studies revealed a unique binding site for the gluconic acid moiety of the substrate, with key amino acid residues like Arg-609, Lys-613, and Gln-190 being critical for recognizing the carboxylate group. nih.govrcsb.org

Computational docking studies, such as those using AutoDock Vina, have been employed to analyze the interactions between enzymes like CDH and their substrates. acs.org These simulations show that interactions are primarily governed by hydrogen bonds, carbon-hydrogen bonds, and van der Waals forces, allowing for the precise location of active site amino acids for targeted modification. acs.org Such simulations are fundamental to understanding how enzymes recognize their substrates and catalyze reactions, paving the way for the rational design of improved biocatalysts.

Rational design leverages structural and mechanistic insights from computational studies to engineer enzymes with enhanced properties. acs.org This approach has been successfully applied to cellobiose dehydrogenase (CDH) to improve its catalytic activity, stability, and substrate specificity for applications in biofuel cells and biosensors. acs.orgresearchgate.net By predicting and modifying key amino acids in the active site, researchers have created CDH mutants with significantly increased enzyme activity. acs.org For instance, one study reported a 2.7-fold increase in the activity of a Pycnoporus sanguineus CDH mutant. acs.org

Another goal of rational design is to enhance the production of hydrogen peroxide by CDH for applications like bleaching, which involves improving the enzyme's low natural activity with oxygen as an electron acceptor. researchgate.net Semi-rational engineering, which combines site-directed mutagenesis with high-throughput screening, has led to CDH variants with a 4.5-fold increase in oxygen turnover. researchgate.net These engineering efforts are crucial for overcoming the limitations of wild-type enzymes and enabling their use in industrial-scale production of this compound and other applications. researchgate.netresearchgate.net

Simulation of Reaction Mechanisms

Investigation of this compound's Role in Specific Microbial Ecosystems

This compound is not merely a laboratory curiosity but an important molecule in complex natural ecosystems, particularly those involved in lignocellulose degradation. mdpi.com Research has shown that it is a primary product when oxidative enzymes, such as lytic polysaccharide monooxygenases (LPMOs), and hydrolytic enzymes act together to break down crystalline cellulose. kek.jp

In forest soils, the degradation of plant biomass is a central process in the carbon cycle, driven by fungi and bacteria. ufz.de this compound and the enzymes that process it, like CBAP, are part of the metabolic toolkit these microbes use to efficiently recycle carbon from dead biomass. kek.jpufz.de In some fungi, like Neurospora crassa, the metabolic pathway involving this compound is not only present but can be enhanced under specific conditions, such as the energy-limited state induced by producing other chemicals like itaconic acid. nih.gov This suggests that the this compound pathway is an energy-conserving strategy for these organisms. nih.gov

The compound also appears in specialized environments like the rumen of herbivores, where microbial consortia are responsible for digesting tough plant matter. The bacterium Fibrobacter succinogenes, a major cellulose degrader in the rumen, has been shown to produce this compound when growing on cellulose. hal.science The presence and metabolism of this compound are indicative of the synergistic action between different classes of enzymes and microbes in the complex process of breaking down plant cell walls. nih.govmdpi.com

Development of Novel Biosensors for this compound Detection

The efficient monitoring of this compound concentrations is crucial for optimizing its production and studying its role in biological systems. This has spurred research into the development of novel biosensors. While direct biosensors for this compound are still an emerging area, significant progress has been made using the enzyme cellobiose dehydrogenase (CDH) as the biorecognition element. boku.ac.atresearchgate.net

CDH is an attractive enzyme for bioelectrochemical applications because it can perform direct electron transfer (DET) to an electrode surface. researchgate.netboku.ac.at This property has been exploited to create "third-generation" biosensors for various sugars like glucose and lactose (B1674315). nih.govresearchgate.net These sensors can operate at low potentials, which reduces interference from other electroactive substances. researchgate.netlu.se

The development of these systems provides a strong foundation for creating a specific this compound biosensor. The analytical challenge lies in the separation and quantification of various oxidized sugars produced during biomass degradation. ntnu.noresearchgate.net High-performance anion-exchange chromatography (HPAEC) is a common method but has limitations. ntnu.no A dedicated biosensor would offer a sensitive and real-time monitoring solution. Research is focused on engineering CDH for improved stability and specificity and optimizing the interface between the enzyme and the electrode to enhance signal transduction. diva-portal.orgresearchgate.netboku.ac.at

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing cellobionic acid in laboratory settings?

  • Methodological Answer : this compound synthesis typically involves enzymatic or chemical oxidation of cellobiose. For enzymatic routes, glucose-methanol-choline (GMC) oxidoreductases or laccase-mediator systems are used, with reaction conditions optimized for pH (4.5–6.0) and temperature (25–40°C) . Characterization requires HPLC for purity analysis, NMR (e.g., 13C^{13}\text{C} for carboxyl group identification), and mass spectrometry for molecular weight confirmation. Ensure detailed documentation of solvent systems, catalyst concentrations, and purification steps to enable reproducibility .

Q. How can researchers design experiments to assess this compound’s role in lignocellulose degradation?

  • Methodological Answer : Use a comparative approach with controlled variables:

  • Substrate : Pure cellulose vs. lignocellulosic biomass.
  • Enzymes : Include cellobiose dehydrogenases (CDHs) or lytic polysaccharide monooxygenases (LPMOs) from the CAZy database (e.g., Family AA9) .
  • Controls : Omit enzymes or add inhibitors (e.g., EDTA for metalloenzymes).
    Quantify this compound via colorimetric assays (e.g., DNS method) and correlate with reducing sugar yields. Replicate experiments ≥3 times to account for biomass heterogeneity .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported enzymatic efficiency of this compound production across studies?

  • Methodological Answer : Contradictions often arise from:

  • Enzyme source : Recombinant vs. wild-type enzymes (e.g., Phanerochaete chrysosporium CDH vs. Neurospora crassa LPMO) may differ in redox cooperativity .
  • Reaction milieu : Oxygen availability and electron donors (e.g., ascorbic acid) impact oxidation rates.
    Address discrepancies by standardizing assay conditions (e.g., O2_2 saturation monitoring) and validating via orthogonal methods (e.g., HPLC vs. enzymatic assays) .

Q. What strategies are recommended for elucidating this compound’s metabolic pathways in microbial systems?

  • Methodological Answer :

  • Isotopic labeling : Use 13C^{13}\text{C}-cellobiose to trace carbon flux via GC-MS.
  • Gene knockout : Target putative transporters (e.g., cbtA in E. coli) or phosphorylases to identify uptake/assimilation pathways.
  • Multi-omics : Pair transcriptomics (RNA-seq) with metabolomics (LC-MS) to map regulatory networks under varying substrate conditions. Cross-reference data with KEGG/UniPathway annotations .

Q. How can computational modeling enhance understanding of this compound’s interactions with carbohydrate-active enzymes?

  • Methodological Answer :

  • Docking simulations : Use tools like AutoDock Vina to predict binding affinities with CAZy Family 1 glycoside hydrolases.
  • MD simulations : Analyze solvation effects and hydrogen-bond stability in aqueous vs. non-polar environments (GROMACS/NAMD).
    Validate models with mutagenesis (e.g., active-site residues D221/E222 in TrCel7A) and kinetic assays (kcatk_{cat}, KmK_m) .

Data Analysis & Reproducibility

Q. What statistical frameworks are suitable for analyzing this compound’s inhibitory effects on cellulases?

  • Methodological Answer :

  • Dose-response curves : Fit data to a sigmoidal model (e.g., Hill equation) to calculate IC50_{50}.
  • ANOVA : Compare inhibition across enzyme classes (e.g., endoglucanases vs. exoglucanases) with post-hoc Tukey tests.
    Report effect sizes (Cohen’s d) and confidence intervals (95% CI) to quantify uncertainty .

Q. How can researchers ensure reproducibility when publishing this compound-related findings?

  • Methodological Answer :

  • Supplemental data : Include raw chromatograms, NMR spectra, and enzyme lot numbers.
  • Code sharing : Upload scripts for data analysis (e.g., Python/R) to repositories like Zenodo.
  • Replication guides : Detail biomass pretreatment protocols (e.g., particle size, moisture content) to mitigate batch variability .

Literature & Resource Evaluation

Q. How to critically assess conflicting hypotheses about this compound’s role in fungal signaling?

  • Methodological Answer :

  • Primary vs. secondary sources : Prioritize studies with direct experimental evidence (e.g., qPCR for gene expression) over review articles.
  • Bias evaluation : Check for conflicts of interest (e.g., industry-funded studies on biofuel applications).
    Use tools like CONSORT for experimental rigor assessment .

Ethical & Practical Considerations

Q. What FINER criteria apply when formulating this compound research questions?

  • Methodological Answer :

  • Feasible : Ensure access to specialized equipment (e.g., anaerobic chambers for oxygen-sensitive assays).
  • Novel : Explore understudied angles (e.g., this compound in bacterial quorum sensing).
  • Relevant : Align with SDGs (e.g., Sustainable Development Goal 7: Affordable Clean Energy) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.